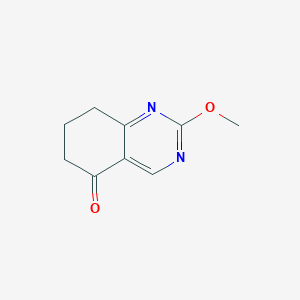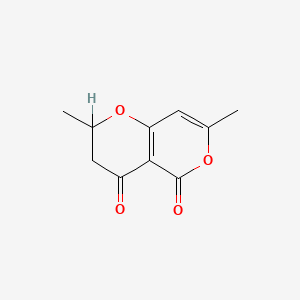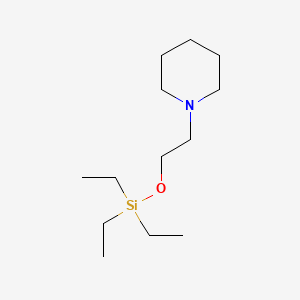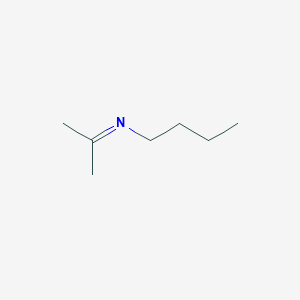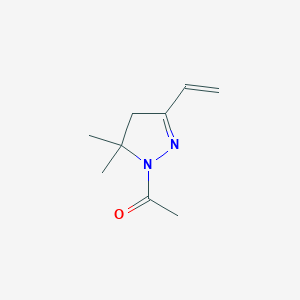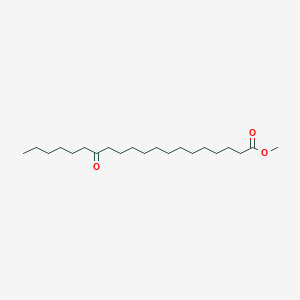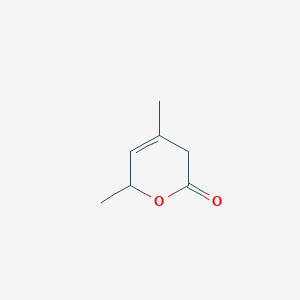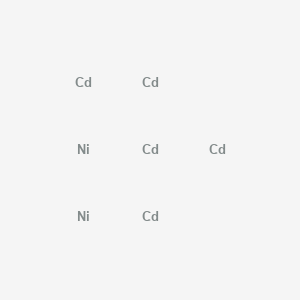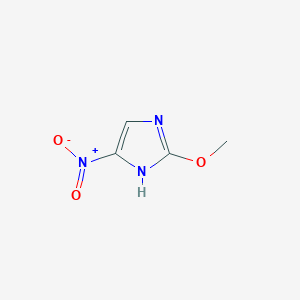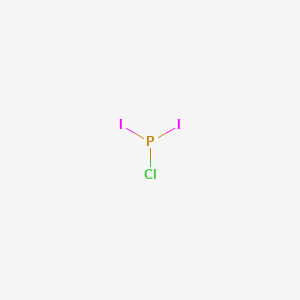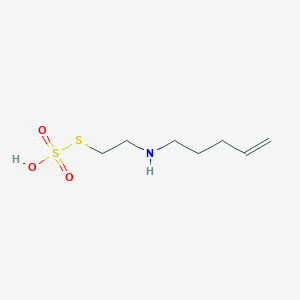
Acetic acid;2-trichlorogermylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-trichlorogermylpropan-2-ol is a compound that combines the properties of acetic acid and a trichlorogermyl-substituted alcohol. Acetic acid is a well-known carboxylic acid with a pungent smell and sour taste, commonly found in vinegar. The addition of the trichlorogermyl group to propan-2-ol introduces unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-trichlorogermylpropan-2-ol typically involves the reaction of acetic acid with 2-trichlorogermylpropan-2-ol under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained. For instance, the reaction might be carried out in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process could include steps such as distillation and purification to isolate the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-trichlorogermylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-trichlorogermylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of acetic acid;2-trichlorogermylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects may be mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biochemical pathways. The trichlorogermyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trichlorogermyl-substituted alcohols and acetic acid derivatives. Examples are:
- 2-trichlorogermylpropan-1-ol
- 2-trichlorogermylbutan-2-ol
- Acetic acid;2-trichlorosilylpropan-2-ol .
Uniqueness
Acetic acid;2-trichlorogermylpropan-2-ol is unique due to the presence of both acetic acid and trichlorogermyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13414-79-4 |
|---|---|
Molekularformel |
C5H11Cl3GeO3 |
Molekulargewicht |
298.1 g/mol |
IUPAC-Name |
acetic acid;2-trichlorogermylpropan-2-ol |
InChI |
InChI=1S/C3H7Cl3GeO.C2H4O2/c1-3(2,8)7(4,5)6;1-2(3)4/h8H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
KWHNQTJJCOXMAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(O)[Ge](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


